molecular formula C16H14N2O2 B2960249 3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 80110-10-7

3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2960249
CAS RN: 80110-10-7
M. Wt: 266.3
InChI Key: JWDGSAISZIKHKI-BMRADRMJSA-N
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Description

The compound “3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one” is a Schiff base obtained by condensing p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione). It crystallizes in the triclinic P1 space group .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline . The reaction mixture is stirred at room temperature for a certain period to yield the desired product .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single-crystal X-ray structural analysis . The benzyl and phenyl rings subtend dihedral angles with the isatin group . The imino C=N double bond exists in an E conformation .


Chemical Reactions Analysis

The compound is a result of a chemical reaction involving 1-benzyl-5-methylindoline-2,3-dione and 4-methoxyaniline . Further details about its chemical reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.302 . It has been characterized using elemental analysis, 1H and 13C NMR spectroscopy . The compound’s IR, 1H NMR, 13C NMR and MS spectroscopic data are also available .

Scientific Research Applications

Novel Spiro Compounds Synthesis

A study by Kouznetsov et al. (2008) presented an easy and cost-effective method to synthesize novel 4′-(4-hydroxy-3-methoxyphenyl)-3′-methyl-3′,4′-dihydro-1′ H -spiro[indoline-3,2′-quinolin]-2-ones using imino Diels–Alder cycloaddition. This reaction involves ketimine-isatin derivatives and trans-isoeugenol, showcasing the potential of imino compounds in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Kouznetsov, Forero, & Torres, 2008).

Antimicrobial Schiff Bases

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested them for antimicrobial activities. The compounds exhibited moderate activity against tested bacteria and fungi, suggesting the relevance of such imino compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Corrosion Inhibition

A study by Hasanov et al. (2007) investigated the efficiency of Schiff bases, including 2-{[(4-methoxyphenyl)imino]methyl}phenol, as steel-corrosion inhibitors. The compounds showed good corrosion inhibition, especially at high concentrations, highlighting their potential application in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Future Directions

The compound and its derivatives could be explored further for their potential pharmacological activities . More research could be conducted to understand its chemical reactions and mechanism of action.

properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)15(16(18)19)17-11-7-9-12(20-2)10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGSAISZIKHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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